molecular formula C5H4N2O3 B096767 5-Hydroxy-2-nitropyridine CAS No. 15206-26-5

5-Hydroxy-2-nitropyridine

Cat. No.: B096767
CAS No.: 15206-26-5
M. Wt: 140.1 g/mol
InChI Key: LJFLBSBHQDJFQT-UHFFFAOYSA-N
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Description

5-Hydroxy-2-nitropyridine is an organic compound with the molecular formula C5H4N2O3. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the second position and a nitro group at the fifth position on the pyridine ring. This compound is known for its yellow crystalline appearance and is primarily used as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

5-Hydroxy-2-nitropyridine, also known as 6-nitropyridin-3-ol, is a chemical compound with the empirical formula C5H4N2O3 It is primarily used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis or modification of active pharmaceutical ingredients.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-nitropyridine typically involves the nitration of 2-hydroxypyridine. One common method includes the reaction of 2-hydroxypyridine with nitric acid in the presence of sulfuric acid, which facilitates the nitration process. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction mixture is often subjected to purification techniques such as recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 5-Amino-2-hydroxypyridine.

    Substitution: Various substituted pyridines depending on the substituent used.

    Oxidation: 5-Nitro-2-pyridone.

Scientific Research Applications

5-Hydroxy-2-nitropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Comparison: 5-Hydroxy-2-nitropyridine is unique due to the specific positioning of the hydroxyl and nitro groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct properties that make it suitable for specific applications in organic synthesis and research .

Properties

IUPAC Name

6-nitropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-1-2-5(6-3-4)7(9)10/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFLBSBHQDJFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376515
Record name 5-Hydroxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15206-26-5
Record name 5-Hydroxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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